1H and 13C NMR chemical shifts for 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
1H and 13C NMR chemical shifts for 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Profile of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, and its derivatives are of significant interest to researchers in drug development.[1][2] Due to the absence of published experimental spectra for this specific, highly substituted analogue, this document leverages foundational NMR principles and comparative data from related structures to construct a reliable, predictive spectroscopic profile. We will delve into the causal electronic effects of the lactam carbonyl, gem-dibromo, and nitro substituents to rationalize the predicted chemical shifts. This guide also includes a detailed, field-proven protocol for the acquisition of high-quality NMR data, designed to serve as a practical resource for researchers synthesizing or handling this compound.
Molecular Structure and Foundational Principles
The target molecule, 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, is built upon the 7-azaindole core. However, its electronic landscape is dramatically altered by three key functional groups:
-
Lactam Carbonyl (C2=O): The presence of the carbonyl group at the C2 position transforms the pyrrole ring into a lactam. This introduces a highly deshielded sp² carbon and influences the adjacent C3 and C3a positions.
-
Geminal Dibromide (C3-Br₂): The two bromine atoms at C3 are strongly electron-withdrawing, which will significantly deshield the C3 quaternary carbon. This substitution also removes the proton typically found at this position.
-
Nitro Group (C5-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence at C5 will substantially deshield the protons and carbons of the pyridine ring, particularly at the ortho (C4, C6) and para (C7a) positions, through both inductive and resonance effects.
The cumulative effect of these substituents leads to a spectrum where most signals are shifted significantly downfield compared to the parent 7-azaindole.[3]
Caption: IUPAC Numbering of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to be relatively simple, with only three signals expected in the aromatic/heterocyclic region and one for the N-H proton. The use of a polar aprotic solvent like DMSO-d₆ is recommended for its excellent solubilizing properties and to ensure the observation of the exchangeable N-H proton.[4]
Causality Analysis:
-
H1 (N-H): The proton on the lactam nitrogen is expected to be a broad singlet and significantly deshielded (~12-13 ppm). This is due to the adjacent electron-withdrawing carbonyl group and its potential involvement in hydrogen bonding with the DMSO solvent.
-
H6: This proton is ortho to the pyridine nitrogen (N7) and meta to the strongly electron-withdrawing nitro group. It is expected to be the most downfield of the pyridine protons, appearing as a doublet due to coupling with H4.
-
H4: This proton is ortho to the powerful nitro group at C5. The strong deshielding effect will shift this signal significantly downfield. It will appear as a doublet from coupling to H6.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | br s | 1H | H1 | Lactam N-H, deshielded by C=O and H-bonding with solvent. |
| ~9.2 | d | 1H | H6 | Deshielded by adjacent N7 and meta NO₂ group. |
| ~8.8 | d | 1H | H4 | Strongly deshielded by ortho NO₂ group. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
Causality Analysis:
-
C2 (Carbonyl): The lactam carbonyl carbon is expected in the typical range for such functional groups, around 165-175 ppm.
-
C3 (Quaternary): This sp³ carbon is bonded to two highly electronegative bromine atoms, the carbonyl carbon, and a quaternary bridgehead carbon. This environment will cause a very significant downfield shift for a sp³ carbon, potentially in the 65-75 ppm range.
-
C5: The carbon directly attached to the nitro group will be strongly deshielded.
-
C4 & C6: These carbons are ortho to the nitro group and will also experience a strong deshielding effect.
-
C7a & C3a (Bridgehead): These quaternary carbons will have their chemical shifts influenced by the fusion of the two rings and the substituents on both.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | C2 | Lactam carbonyl carbon. |
| ~155 | C7a | Bridgehead carbon, deshielded by pyridine nitrogen. |
| ~150 | C5 | Carbon directly attached to the electron-withdrawing NO₂ group. |
| ~148 | C6 | Deshielded by adjacent N7 and ortho to C5-NO₂. |
| ~135 | C4 | Deshielded by ortho C5-NO₂ group. |
| ~125 | C3a | Bridgehead carbon, influenced by lactam and pyridine rings. |
| ~70 | C3 | Quaternary sp³ carbon, strongly deshielded by two bromine atoms. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating workflow for the characterization of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the dried title compound.
-
Transfer the solid to a clean, dry vial.
-
Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is optional as calibration can be performed using the residual solvent signal.[4]
-
Vortex the sample at room temperature until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (a 400 or 500 MHz instrument is recommended).
-
Lock the field frequency onto the deuterium signal of the DMSO-d₆.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automatic or manual shimming to optimize the field homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Use a standard one-pulse experiment (e.g., Bruker's zg30).
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds to allow for adequate relaxation of the protons.
-
-
¹³C NMR Spectrum Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., Bruker's zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the spectra manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm.
-
Integrate the signals in the ¹H spectrum and identify the chemical shift (in ppm) for each peak in both spectra.
-
References
- BenchChem. (2025). Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.
- ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.
- NextSDS. (n.d.). 3,3-dibroMo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one — Chemical Substance Information.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
- PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
